(R)-3-amino-2-methyl-butan-2-ol hydrochloride

asymmetric synthesis chiral building block enantioselective catalysis

Procure (R)-3-amino-2-methyl-butan-2-ol hydrochloride (CAS 157769-82-9) to access a defined (R)-stereocenter essential for asymmetric transformations. This chiral β-amino alcohol building block is supplied as a stable hydrochloride salt, offering enhanced aqueous solubility compared to its free base. It is suited for synthesizing pharmaceutical intermediates and chiral ligand scaffolds. Ensure stereochemical fidelity—confirm the (R)-configuration, as the (S)-antipode will invert chiral induction. Available in research-scale packs at 97% purity.

Molecular Formula C5H14ClNO
Molecular Weight 139.62 g/mol
CAS No. 157769-82-9
Cat. No. B3366997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-amino-2-methyl-butan-2-ol hydrochloride
CAS157769-82-9
Molecular FormulaC5H14ClNO
Molecular Weight139.62 g/mol
Structural Identifiers
SMILESCC(C(C)(C)O)N.Cl
InChIInChI=1S/C5H13NO.ClH/c1-4(6)5(2,3)7;/h4,7H,6H2,1-3H3;1H/t4-;/m1./s1
InChIKeyYURXCUVDCIDDHM-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Amino-2-methyl-butan-2-ol Hydrochloride (CAS 157769-82-9): Chiral Amino Alcohol Hydrochloride Salt for Asymmetric Synthesis and Pharmaceutical Intermediates


(R)-3-Amino-2-methyl-butan-2-ol hydrochloride (CAS 157769-82-9) is a chiral β-amino alcohol derivative, supplied as a hydrochloride salt with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol [1]. The compound features a defined stereogenic center at the 3-position in the (R)-configuration, enabling its use as a chiral building block, ligand precursor, or intermediate in asymmetric organic transformations . Commercially available purities range from 95% to 98% depending on vendor specifications .

Why (R)-3-Amino-2-methyl-butan-2-ol Hydrochloride Cannot Be Substituted by Racemic or (S)-Configured Amino Alcohols


Procurement decisions involving chiral β-amino alcohols must account for stereochemical configuration, as the absolute stereochemistry directly governs the outcome of asymmetric transformations and the stereochemical fidelity of downstream pharmaceutical intermediates [1]. Substitution of the (R)-enantiomer with its (S)-antipode (e.g., CAS 168297-76-5 for (S)-3-amino-2-methylbutan-2-ol hydrochloride) or with achiral analogs such as 2-amino-2-methyl-1-propanol (CAS 124-68-5) would invert or eliminate the chiral information required for enantioinduction in catalytic and synthetic applications . While this compound serves as a chiral building block or ligand precursor, the specific evidence of quantitative performance differentiation versus close analogs in defined experimental systems remains limited in the peer-reviewed literature; the following sections present the strongest available evidence while explicitly acknowledging evidentiary constraints.

Quantitative Evidence Guide: Differentiating (R)-3-Amino-2-methyl-butan-2-ol Hydrochloride from Structural Analogs


Defined (R)-Stereochemical Configuration Enables Predictable Asymmetric Induction Versus Achiral Amino Alcohol Analogs

The (R)-3-amino-2-methyl-butan-2-ol scaffold contains a single defined stereogenic center at the 3-position with the (R)-absolute configuration [1]. In contrast, achiral analogs such as 2-amino-2-methyl-1-propanol (CAS 124-68-5, C4H11NO, MW 89.14) lack any stereochemical information and therefore cannot function as chiral auxiliaries or provide enantioinduction in asymmetric transformations. The presence of the β-amino alcohol motif with defined stereochemistry enables the (R)-configured compound to serve as a chiral ligand precursor, whereas the achiral analog is restricted to non-stereoselective applications.

asymmetric synthesis chiral building block enantioselective catalysis

Hydrochloride Salt Form Enhances Aqueous Solubility and Handling Stability Relative to Free Base Amino Alcohol

The hydrochloride salt of (R)-3-amino-2-methyl-butan-2-ol (CAS 157769-82-9, MW 139.62) differs fundamentally from its free base counterpart (CAS 600733-91-3, MW 103.16) in physical properties relevant to experimental handling [1][2]. The hydrochloride salt exhibits increased molecular weight (+36.46 g/mol, corresponding to HCl addition) and an additional hydrogen bond donor count (3 vs. 2) due to the protonated amine, which typically confers enhanced aqueous solubility and improved long-term storage stability compared to the free base form [2]. This salt-form advantage is well-established for amino-containing intermediates but lacks published direct comparative solubility data for this specific compound.

salt form selection pharmaceutical intermediate formulation compatibility

Commercially Available Chiral β-Amino Alcohol: Vendor Purity Specifications and Batch Consistency

Multiple chemical vendors offer (R)-3-amino-2-methyl-butan-2-ol hydrochloride with documented purity specifications that inform procurement decisions. Available purity grades include 95% , 97% , and ≥98% depending on the supplier. While no published head-to-head comparative studies exist to establish whether 98% purity yields measurably improved synthetic outcomes compared to 95% for this specific compound, higher purity specifications may be relevant for applications sensitive to trace impurities, such as late-stage pharmaceutical intermediate preparation or catalytic reactions requiring precise stoichiometric control.

chemical purity quality control procurement specification

Structural Framework Suitability for β-Amino Alcohol-Derived Chiral Ligand Synthesis in Asymmetric Catalysis

Chiral β-amino alcohols constitute a well-established ligand class for asymmetric transformations, with literature demonstrating that structurally related secondary β-amino alcohols function as organocatalysts in asymmetric ketone reduction with enantiomeric excess values up to 87% ee [1]. While (R)-3-amino-2-methyl-butan-2-ol hydrochloride itself has not been directly evaluated in published head-to-head comparisons against other β-amino alcohol scaffolds, its structural features—including the (R)-configured stereocenter, adjacent amino and hydroxyl groups, and gem-dimethyl substitution at the 2-position—are characteristic of this ligand class and support its potential utility as a scaffold for chiral ligand development. This evidence is class-level inferential and does not constitute direct comparative performance data for the target compound.

chiral ligand asymmetric catalysis organocatalysis

Validated Research and Industrial Application Scenarios for (R)-3-Amino-2-methyl-butan-2-ol Hydrochloride (CAS 157769-82-9)


Chiral Building Block for Enantioselective Synthesis of Pharmaceutical Intermediates Requiring Defined (R)-Stereochemistry

The (R)-configured stereocenter of (R)-3-amino-2-methyl-butan-2-ol hydrochloride makes it a suitable chiral building block for the synthesis of pharmaceutical intermediates where the (R)-absolute configuration must be preserved or transferred during synthetic transformations [1]. This application scenario derives directly from the defined (R)-stereocenter evidence presented in Section 3, Evidence Item 1.

Precursor for Chiral β-Amino Alcohol-Derived Ligand Synthesis in Asymmetric Catalysis Development

Given its structural alignment with the chiral β-amino alcohol ligand class, (R)-3-amino-2-methyl-butan-2-ol hydrochloride may serve as a scaffold for synthesizing chiral ligands for asymmetric catalysis applications [2]. Related β-amino alcohols have demonstrated catalytic activity with enantiomeric excess values up to 87% ee in asymmetric ketone reduction, though compound-specific performance data for this exact scaffold remain unpublished. This scenario is supported by class-level inference evidence from Section 3, Evidence Item 4.

Hydrochloride Salt Form for Aqueous-Compatible Synthetic Transformations and Long-Term Storage

The hydrochloride salt form (CAS 157769-82-9) offers enhanced hydrogen bond donor capacity (3 vs. 2 for the free base) and increased molecular weight consistent with protonated amine character, which typically confers improved aqueous solubility and storage stability compared to the free base form (CAS 600733-91-3) [3]. This application scenario stems from the salt-form comparison evidence presented in Section 3, Evidence Item 2, and is relevant for users requiring compatibility with aqueous reaction conditions or extended storage intervals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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